molecular formula C23H29N5O B4891911 N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide

Cat. No. B4891911
M. Wt: 391.5 g/mol
InChI Key: WFDPDPNGERXGPN-UHFFFAOYSA-N
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Description

N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide, also known as BM-212, is a novel compound that has shown potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and repair, and their inhibition leads to bacterial death. N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and safe for use in humans. N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has been reported to have a half-life of approximately 4 hours in humans, and it is mainly metabolized by the liver. It has been found to have good bioavailability and can be administered orally or intravenously.

Advantages and Limitations for Lab Experiments

N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, low toxicity, and good bioavailability. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments. In addition, the cost of synthesis and purification can also be a limitation for some researchers.

Future Directions

Several future directions for N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide research can be explored, including:
1. Optimization of the synthesis method to improve the yield and purity of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide in humans.
3. Evaluation of the efficacy of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide in animal models of bacterial and fungal infections.
4. Exploration of the potential use of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide in combination with other antibiotics or antifungal agents.
5. Investigation of the molecular mechanism of action of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide.
6. Development of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide analogs with improved properties, such as solubility and selectivity.
7. Evaluation of the anticancer activity of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide in vivo and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide is a novel compound that has shown potential as a therapeutic agent. It has broad-spectrum antibacterial and antifungal activity, as well as anticancer activity. N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has minimal toxicity and side effects and can be administered orally or intravenously. Future research should focus on optimizing the synthesis method, investigating the pharmacokinetics and pharmacodynamics of N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide in humans, and exploring its potential use in combination with other antibiotics or antifungal agents.

Synthesis Methods

N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide can be synthesized using various methods, including the condensation reaction between 4-benzyl-1-piperazinecarboxaldehyde and 2-(1-methyl-1H-benzimidazol-5-yl)ethanamine in the presence of a catalyst. Another method involves the reaction between 2-(1-methyl-1H-benzimidazol-5-yl)ethanamine and 4-benzylpiperazine in the presence of a reducing agent. Both methods have been reported to yield N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide with high purity and yield.

Scientific Research Applications

N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has been studied extensively for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has shown promising results in the treatment of various bacterial infections, including multidrug-resistant strains. In addition, it has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide has also been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[2-[(4-benzylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-3-23(29)24-19-9-10-21-20(15-19)25-22(26(21)2)17-28-13-11-27(12-14-28)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDPDPNGERXGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide

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